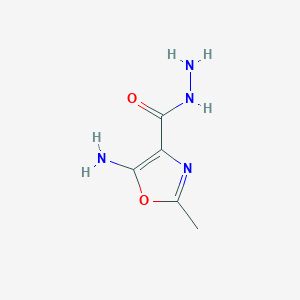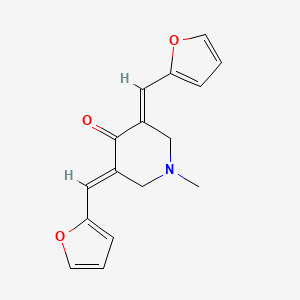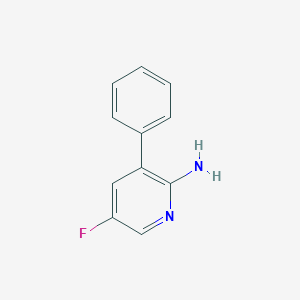
1,2-Propanedione, 1-(4-hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione is a heterocyclic organic compound featuring a pyrrole ring substituted with hydroxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under acidic conditions. For instance, a mixture of 2,5-dimethylpyrrole and ketones in ethanol, refluxed in the presence of glacial acetic acid, can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione involves its interaction with various molecular targets. The hydroxy and carbonyl groups facilitate binding to enzymes and receptors, influencing biological pathways. For instance, it can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical processes .
Comparación Con Compuestos Similares
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
- Ethanone, 1-(1H-pyrrol-2-yl)-
Comparison: 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60403-93-2 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-(4-hydroxy-1,5-dimethylpyrrol-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C9H11NO3/c1-5-8(12)4-7(10(5)3)9(13)6(2)11/h4,12H,1-3H3 |
Clave InChI |
HQXVWXPXSCFAAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C)C(=O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)

![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)

![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)

